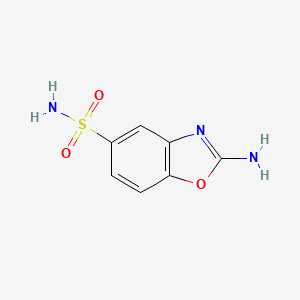

2-Amino-1,3-benzoxazole-5-sulfonamide

Description

Significance of the Benzoxazole (B165842) Heterocyclic Scaffold in Medicinal Chemistry and Chemical Biology

The benzoxazole ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. The rigid, planar structure of the benzoxazole core provides a robust framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets such as enzymes and receptors.

Benzoxazole derivatives have been reported to possess an impressive array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. nih.gov Their ability to act as structural isosteres of naturally occurring nucleic bases, such as adenine (B156593) and guanine, is thought to facilitate their interaction with biological macromolecules. researchgate.net This inherent bioactivity makes the benzoxazole nucleus a highly attractive starting point for the design and synthesis of new drug candidates.

The Pervasive Role of the Sulfonamide Moiety in Bioactive Compounds

The sulfonamide functional group (-SO₂NH₂) is another cornerstone of medicinal chemistry, most famously recognized for its foundational role in the development of sulfa drugs, the first class of systemic antibacterial agents. The therapeutic utility of the sulfonamide moiety extends far beyond its antimicrobial origins. It is a key component in a diverse range of drugs, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.

The sulfonamide group's prevalence in drug design can be attributed to its ability to act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. Furthermore, its chemical stability and the relative ease with which it can be incorporated into various molecular frameworks make it a favored functional group for medicinal chemists.

Rationale for Comprehensive Investigation of 2-Amino-1,3-benzoxazole-5-sulfonamide and its Analogues within a Research Framework

The strategic combination of the benzoxazole scaffold and the sulfonamide moiety in this compound provides a compelling rationale for its in-depth investigation. This molecular architecture holds the potential for synergistic or novel biological activities arising from the interplay of its two key components. The amino group at the 2-position of the benzoxazole ring offers an additional site for hydrogen bonding and further chemical modification, allowing for the creation of a diverse library of analogues.

Research into analogous structures, such as 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazole and 4-amino-N-[1, 3-benzoxazole-2-yl] benzene (B151609) sulphonamide derivatives, has already demonstrated the potential of this compound class. Studies have revealed promising antimicrobial and anti-inflammatory activities, providing a solid foundation for the continued exploration of this compound and its derivatives. dergipark.org.tr A comprehensive investigation is warranted to fully elucidate the structure-activity relationships within this chemical space and to identify lead compounds for further therapeutic development.

Detailed research findings on analogous compounds are presented in the following tables, showcasing their synthesis and biological activities.

Table 1: Synthesis and Characterization of Representative Benzoxazole Sulfonamide Analogues

| Compound | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2-(4-tert-butylphenyl)-5-(4-nitrophenylsulfonamido)benzoxazole | Reaction of 5-Amino-2-(4-tert-butylphenyl)benzoxazole with 4-nitrobenzenesulfonyl chloride | 45 | 239-240 | dergipark.org.tr |

| N-(4-(N-(benzo[d]oxazol-2-yl)sulfamoyl)phenyl)acetamide | Reaction of 2-aminobenzoxazole (B146116) with p-acetamidobenzenesulfonyl chloride | Not Reported | Not Reported |

Table 2: Biological Activity of Representative Benzoxazole Sulfonamide Analogues

| Compound | Biological Activity | Assay | Result | Reference |

|---|---|---|---|---|

| 2-(4-tert-butylphenyl)-5-(phenylsulfonamido)benzoxazole | Antimicrobial | Minimum Inhibitory Concentration (MIC) vs. E. faecalis | 64 µg/mL | dergipark.org.tr |

| 4-amino-N-(1,3-benzoxazol-2-yl)benzenesulfonamide derivative (unspecified aldehyde reaction product) | Anti-inflammatory | Carrageenan-induced paw edema | Favorable activity at 30mg/kg | |

| 4-amino-N-(1,3-benzoxazol-2-yl)benzenesulfonamide derivative (unspecified aldehyde reaction product) | Antioxidant | Not specified | Potent activity |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZUHKFGGRNZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Structural Elucidation and Advanced Spectroscopic Analysis Methodologies for Novel Derivatives

Methodologies for Comprehensive Structural Characterization using Advanced Spectroscopic Techniques (e.g., High-Resolution NMR, FT-IR, High-Resolution Mass Spectrometry)

The structural backbone of novel 2-Amino-1,3-benzoxazole-5-sulfonamide derivatives is meticulously pieced together using a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and high-resolution mass spectrometry (HRMS). Each technique provides unique and complementary information, culminating in an unambiguous structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for elucidating the precise connectivity of atoms. Both ¹H and ¹³C NMR spectra are instrumental in this process. For instance, in a series of synthesized 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazole derivatives, ¹H-NMR spectra revealed characteristic signals for aromatic protons in the range of 7.20-8.26 ppm. ijrdst.org The number of signals, their chemical shifts (δ), multiplicity (e.g., singlet, doublet, multiplet), and coupling constants (J) allow for the precise assignment of each proton within the molecule. Similarly, ¹³C-NMR provides insights into the carbon framework, with aliphatic carbons typically resonating at lower chemical shifts compared to their aromatic counterparts. ijrdst.org

Illustrative ¹H-NMR Spectral Data for a Representative Benzoxazole (B165842) Sulfonamide Derivative:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 8.26 | m | - |

| NH (sulfonamide) | ~10.5 | s | - |

| NH₂ (amino) | ~6.0 | s | - |

Note: This table is a generalized representation based on typical chemical shifts for related structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the key functional groups present in the molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound. For sulfonamide derivatives, key characteristic absorption bands include those for the N-H stretching of the amide, the asymmetric and symmetric stretching of the S=O group in the sulfonamide moiety, and the C=N stretching of the benzoxazole ring. For example, in novel sulfonamides, characteristic bands for N-H amide stretching are observed between 3263–3371 cm⁻¹, while S=O stretching vibrations appear in the ranges of 1399–1301 cm⁻¹ (asymmetric) and 1199–1101 cm⁻¹ (symmetric). nih.govjapsonline.com

Characteristic FT-IR Absorption Bands for Benzoxazole Sulfonamide Derivatives:

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| N-H (Amine/Amide) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N (Benzoxazole) | Stretching | 1630 - 1680 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1300 - 1350 |

| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |

Note: This table provides a general range for the indicated functional groups.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of the synthesized molecules with high accuracy. Techniques such as electrospray ionization (ESI) are commonly used to generate molecular ions. The measured mass-to-charge ratio (m/z) of the molecular ion allows for the calculation of the molecular formula. For instance, in the analysis of 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazole derivatives, the ESI+ method was used to observe the (M+H)⁺ ions, confirming their molecular weights. ijrdst.org Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. A characteristic fragmentation pathway for some aromatic sulfonamides involves the loss of SO₂ (a neutral loss of 64 Da). nih.gov

Example of HRMS Data for a Hypothetical Derivative:

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 324.0546 | 324.0548 | C₁₃H₁₂N₃O₄S |

Note: This is a hypothetical example to illustrate the precision of HRMS.

Chromatographic Separation and Purification Strategies for Complex Reaction Mixtures

The synthesis of novel this compound derivatives often results in complex mixtures containing the desired product, unreacted starting materials, by-products, and other impurities. Therefore, robust chromatographic techniques are essential for the isolation and purification of the target compounds. dergipark.org.tr

Thin-Layer Chromatography (TLC) is frequently employed for the initial assessment of reaction progress and purity of the synthesized compounds. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the different components of the mixture can be separated based on their polarity. Visualization under UV light or with a staining agent allows for a qualitative analysis of the mixture's composition.

Column Chromatography is a widely used preparative technique for the purification of these derivatives on a larger scale. A glass column is packed with a stationary phase, typically silica gel, and the crude reaction mixture is loaded onto the top. A carefully selected solvent or a gradient of solvents (mobile phase) is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative mode, offers a higher resolution and more efficient means of purification. Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol/water), is commonly used for the purification of polar organic molecules like sulfonamide derivatives. rsc.org The purity of the final compounds is often confirmed by analytical HPLC, which should show a single, sharp peak. rsc.org

X-ray Crystallography for Definitive Molecular Conformation and Crystal Packing Analysis

While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography offers an unparalleled, definitive determination of the three-dimensional molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. For example, in the crystal structure of 2-(4-aminophenyl)-1,3-benzoxazole, the dihedral angle between the benzoxazole ring system and the benzene (B151609) ring was determined to be 11.8 (1)°. researchgate.net This level of detail is crucial for understanding the molecule's shape and steric properties.

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov These interactions play a significant role in the physical properties of the compound, including its melting point and solubility. For instance, the crystal structure of 2-(4-aminophenyl)-1,3-benzoxazole shows that molecules are linked by intermolecular N—H⋯N hydrogen bonds and π⋯π interactions to form a two-dimensional network. researchgate.net While a specific crystal structure for this compound is not yet reported, the application of this technique to its novel derivatives would provide invaluable insights into their solid-state properties and potential for polymorphism.

Structure Activity Relationship Sar Investigations of 2 Amino 1,3 Benzoxazole 5 Sulfonamide Analogues

Identification of Crucial Pharmacophoric Features within the 2-Amino-1,3-benzoxazole-5-sulfonamide Scaffold for Biological Activity

The biological activity of this compound analogues is intrinsically linked to several key pharmacophoric features. The core scaffold itself, comprising a fused benzene (B151609) and oxazole (B20620) ring system, is a fundamental element for activity. The arrangement of the 2-amino group, the benzoxazole (B165842) core, and the 5-sulfonamide moiety creates a specific three-dimensional structure that is crucial for interaction with biological targets.

Systematic Analysis of Substituent Effects on the Benzoxazole Ring System

Systematic modifications of the benzoxazole ring have revealed that the nature and position of substituents significantly influence biological activity. mdpi.com The 5- and 6-positions of the benzoxazole ring are particularly important for modulating potency and selectivity. nih.gov

A summary of the influence of various substituents on the benzoxazole ring is presented in the table below.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference |

| 5 | Halogen (Cl, Br) | Often enhances anticancer and antimicrobial activity. | mdpi.com |

| 5 | Nitro (NO2) | Can increase activity against certain microbial strains. | jocpr.com |

| 5 | Methyl (CH3) | May modulate activity, sometimes leading to increased selectivity. | nih.gov |

| 6 | Halogen (Cl) | Can contribute to enhanced biological potency. | nih.gov |

| 7 | Various | Substitution at this position is less commonly explored but can influence activity. |

The Influence of Modifications on the Sulfonamide Moiety on Biological Response

The sulfonamide group (-SO₂NH₂) is a critical functional group in many biologically active molecules, and its modification in the this compound scaffold has profound effects on the biological response. openaccesspub.org This moiety is a well-established zinc-binding group, which is particularly relevant for the inhibition of metalloenzymes like carbonic anhydrases. mdpi.com

Modification of the sulfonamide nitrogen can lead to primary, secondary, or tertiary sulfonamides. Primary sulfonamides (unsubstituted on the nitrogen) are often essential for potent carbonic anhydrase inhibition, as the NH₂ group is crucial for coordinating with the zinc ion in the active site. Substitution on the sulfonamide nitrogen (to form secondary or tertiary sulfonamides) generally leads to a decrease or loss of this specific activity. However, such modifications can be exploited to develop compounds with different biological targets or to fine-tune pharmacokinetic properties. For example, incorporating different alkyl or aryl groups on the sulfonamide nitrogen can alter the molecule's solubility, metabolic stability, and target selectivity. nih.govresearchgate.net

The following table illustrates the general impact of sulfonamide modifications.

| Modification of Sulfonamide | Resulting Moiety | General Impact on Biological Response | Reference |

| Unsubstituted | Primary Sulfonamide (-SO₂NH₂) | Essential for potent carbonic anhydrase inhibition. | nih.gov |

| Mono-substitution | Secondary Sulfonamide (-SO₂NHR) | Often reduces carbonic anhydrase activity but may introduce other biological activities. | nih.gov |

| Di-substitution | Tertiary Sulfonamide (-SO₂NR₂) | Generally abolishes carbonic anhydrase inhibitory activity. | openaccesspub.org |

Exploration of Conformation-Activity Relationships through Stereochemical Variations

While the core this compound scaffold is planar, the introduction of chiral centers, typically through substitution on the 2-amino group or on side chains attached to the benzoxazole ring, allows for the exploration of conformation-activity relationships. Stereoisomers of a compound can exhibit significantly different biological activities and potencies due to their distinct three-dimensional arrangements, which dictate how they interact with chiral biological targets such as enzymes and receptors.

For instance, in a series of 2-aminobenzoxazole (B146116) derivatives designed as inhibitors of sphingosine-1-phosphate transporter Spns2, it was observed that the (S)-enantiomer of a pyrrolidine-substituted analogue was more potent than the (R)-enantiomer. nih.gov This highlights the importance of stereochemistry in achieving optimal interaction with the target protein. The specific spatial orientation of substituents can either facilitate or hinder the key binding interactions required for biological effect. These findings underscore the necessity of considering stereochemical variations in the design of potent and selective analogues.

Rational Design Principles for Optimizing Biological Potency and Selectivity

The rational design of this compound analogues with enhanced potency and selectivity is guided by the SAR principles discussed in the preceding sections. A key strategy involves the bioisosteric replacement of functional groups to improve properties while retaining or enhancing biological activity. For example, replacing a benzothiazole (B30560) ring with its benzoxazole bioisostere has been shown to yield promising anticancer agents. nih.gov

Another important principle is the use of molecular hybridization, where pharmacophoric elements from different active molecules are combined to create a new hybrid compound with potentially improved or dual activity. For instance, conjugating the benzoxazole-benzamide scaffold has been explored for the development of VEGFR-2 inhibitors. nih.govresearchgate.net

Structure-based drug design, utilizing techniques like molecular docking, can further refine the design process. By modeling the interaction of analogues with the active site of a target protein, it is possible to predict binding modes and design modifications that enhance these interactions. This approach has been used to guide the synthesis of inhibitors for various targets, including kinases and carbonic anhydrases. researchgate.netresearchgate.net The strategic placement of substituents to exploit specific pockets or interactions within the target's binding site is a powerful tool for optimizing both potency and selectivity.

Mechanistic Insights into Biological Interactions: in Vitro Studies

Modulation of Key Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Regulation)

Beyond direct enzyme inhibition, benzoxazole (B165842) derivatives have been shown to modulate critical cellular pathways, particularly those involved in cell survival and proliferation.

Apoptosis Induction: Several studies have demonstrated that benzoxazole-containing compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.netnih.gov The mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. researchgate.net For example, certain benzoxazole derivatives have been shown to decrease the mitochondrial membrane potential and inhibit the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govresearchgate.net This leads to the activation of caspases, the executioners of apoptosis. nih.gov

Cell Cycle Regulation: In addition to inducing apoptosis, benzoxazole derivatives can also cause cell cycle arrest, preventing cancer cells from dividing. nih.govresearchgate.net Studies have shown that treatment with these compounds can lead to an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase or the G0/G1 phase. nih.govresearchgate.net This cell cycle arrest can be mediated by the downregulation of key regulatory proteins like p70S6K, which is a downstream effector of the mTOR signaling pathway. researchgate.net

These in vitro findings underscore the multifaceted biological activities of the 2-Amino-1,3-benzoxazole-5-sulfonamide scaffold, highlighting its potential as a modulator of various enzymatic and cellular processes.

Comparative Biological Activity Assessment with Chemically Related Structural Analogues

The in vitro biological activity of this compound and its chemically related structural analogues has been a subject of investigation, particularly in the context of enzyme inhibition. Studies have focused on elucidating the structure-activity relationships (SAR) by modifying substituents on the benzoxazole ring and observing the resultant effects on biological targets. A significant area of research for this class of compounds is their interaction with carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.

Research into a series of 2-aminobenzoxazole-appended coumarins has provided valuable insights into how different substituents on the benzoxazole moiety influence the inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov While this compound itself was not explicitly detailed, a structurally analogous compound featuring a sulfonamide group (-SO₂NH₂) on the benzoxazole ring was evaluated alongside analogues with other substituents such as hydrogen, methyl, bromine, and phenyl groups. nih.gov

The comparative assessment revealed that the nature of the substituent on the benzoxazole ring plays a crucial role in both the potency and selectivity of inhibition across different hCA isoforms. For instance, the sulfonamido-containing analogue exhibited submicromolar inhibitory activity against the cytosolic isoforms hCA I, II, and VII, whereas analogues with hydrogen or small substituents like methyl and bromine were largely inactive against these isoforms, with inhibition constants (Kᵢ) greater than 10,000 nM. nih.gov

Conversely, when tested against the tumor-associated isoforms hCA IX and XII, a different pattern of activity was observed. The unsubstituted (hydrogen) and methyl-substituted analogues demonstrated potent, mid-nanomolar inhibition against these isoforms. The presence of a bromine atom on the benzoxazole ring also resulted in strong inhibition. nih.gov Notably, the sulfonamido-containing analogue also displayed inhibitory activity in the mid-nanomolar range against hCA IX and XII. nih.gov This suggests that while the sulfonamide group confers activity against cytosolic CAs, potent inhibition of the tumor-associated isoforms is a more general feature of the 2-aminobenzoxazole (B146116) scaffold. nih.gov

The following interactive data table summarizes the comparative in vitro inhibitory activity of these 2-aminobenzoxazole analogues against a panel of human carbonic anhydrase isoforms.

| Compound | Substituent (R³) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Analogue 1 | H | >10000 | >10000 | >10000 | 215 | 164 |

| Analogue 2 | CH₃ | >10000 | >10000 | >10000 | 237 | 189 |

| Analogue 3 | Br | >10000 | >10000 | >10000 | 189 | 155 |

| Analogue 4 | Ph | >10000 | >10000 | >10000 | 356 | 243 |

| Analogue 5 | SO₂NH₂ | 806 | 516 | 381 | 289 | 201 |

Data sourced from a study on 2-aminobenzoxazole-appended coumarins. nih.gov The compounds listed are analogues where the substituent (R³) is on the benzoxazole moiety.

These findings underscore the importance of the substitution pattern on the benzoxazole ring in determining the biological activity profile of this class of compounds. The sulfonamide group, as present in this compound, appears to be a key determinant for interaction with cytosolic carbonic anhydrases, while potent inhibition of tumor-related isoforms is a broader characteristic of the 2-aminobenzoxazole scaffold. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Predicting Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. amazonaws.com This method is crucial for identifying potential active sites, understanding binding mechanisms, and estimating the strength of the ligand-receptor interaction. amazonaws.comamazonaws.com

Active site analysis involves identifying the key amino acid residues within a protein's binding pocket that are critical for ligand interaction. For the benzoxazole (B165842) scaffold, studies on related derivatives have provided valuable insights into their binding modes with various protein targets.

For instance, molecular modeling of novel benzoxazole-benzamide conjugates designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors revealed that the benzoxazole ring is positioned to occupy the hinge region of the ATP binding site. nih.gov The central aromatic ring linked to the benzoxazole moiety typically occupies the area between the hinge region and the DFG domain of the activation loop. nih.gov Similarly, in studies of benzoxazole derivatives targeting the GABAA receptor, the binding mode within the benzodiazepine-binding pocket has been elucidated, showing specific interactions that contribute to their anticonvulsant activity. researchgate.net

Docking studies on a series of benzoxazole benzenesulfonamide (B165840) derivatives targeting fructose-1,6-bisphosphatase have identified key hydrogen bond interactions. The most potent compounds were found to form hydrogen bonds with amino acid residues such as Leu30 and Tyr113, indicating a binding orientation similar to other known inhibitors within the same pocket. researchgate.net This predictive power helps in understanding how 2-Amino-1,3-benzoxazole-5-sulfonamide might orient itself within a given active site to exert a biological effect.

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Benzoxazole-Benzamide Conjugates | VEGFR-2 | Hinge Region Residues | Hydrophobic/H-bond |

| Benzoxazole Benzenesulfonamides | Fructose-1,6-bisphosphatase | Leu30, Tyr113 | Hydrogen Bond |

| Benzotriazinone Sulfonamides | α-glucosidase | GLU276, HIS279, ARG439 | Hydrogen Bond |

| Indole-based Diaza-sulphonamides | JAK-3 Protein | GLN72, HIS73 | Hydrogen Bond |

Scoring functions are mathematical methods used to approximate the binding affinity between a ligand and a protein after docking. amazonaws.com These functions calculate a score that represents the strength of the noncovalent interactions, where a lower (more negative) energy score typically indicates a more stable and likely binding interaction. amazonaws.com

In docking studies of various sulfonamide-containing heterocyclic compounds, different scoring functions are employed to rank potential candidates. For example, studies on indole-based diaza-sulphonamides targeting the JAK-3 protein reported binding affinities in the range of -8.8 to -9.7 kcal/mol. nih.gov Similarly, docking of 1,3,4-oxadiazole (B1194373) derivatives into the CDK-2 protein active site yielded docking scores as low as -10.654 kcal/mol, indicating a strong binding interaction. researchgate.net The assessment of these scores is critical for prioritizing compounds for further experimental testing. The reliability of these scoring functions is often validated by their ability to correlate calculated binding scores with experimentally determined inhibitory activities. amazonaws.com

| Compound Class | Target Protein | Reported Binding Energy / Docking Score (kcal/mol) |

|---|---|---|

| Indole-based Diaza-sulphonamides | JAK-3 Protein | -8.8 to -9.7 |

| 1,3,4-Oxadiazole Derivatives | CDK-2 | -10.169 to -10.654 |

| N1-substituted 1,5-benzodiazepine-2-one | GABA-A Receptor | -4.6532 to -5.0915 |

| 5-azaindazole derivatives | MDM2-p53 | -359.20 |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms over time, providing insights into the conformational stability of the complex and the dynamic nature of the interactions between the ligand and the protein. researchgate.netnih.gov These simulations are essential for confirming the stability of binding modes predicted by docking and for observing how interactions evolve over time. For related thiazolyl benzenesulfonamides, MD studies have confirmed the formation of stable and well-defined receptor-ligand interactions, further supporting their potential as therapeutic agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a correlation between the chemical structure of a compound and its biological activity. nih.gov This approach is widely used to predict the activity of new compounds and to understand the physicochemical properties that are most influential for their biological effects. researchgate.netnih.gov

The development of a QSAR model begins with the selection of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. A 3-D QSAR model was developed for a series of benzoxazole benzenesulfonamide derivatives with antidiabetic potential against fructose-1,6-bisphosphatase. researchgate.netchemijournal.com For this model, descriptors related to hydrophobic, hydrogen-bond donor, and electron-withdrawing effects were used. chemijournal.com The model was built using a training set comprising 70% of the compound dataset, correlating these descriptors with the measured biological activity (pIC50 values). chemijournal.com The resulting QSAR model provides a visual representation, through volume occlusion maps, of regions where specific properties (e.g., hydrophobicity) are predicted to enhance or diminish biological activity. chemijournal.com

A crucial step in QSAR modeling is validation, which assesses the model's reliability and predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model development. nih.govresearchgate.net

For the 3-D QSAR model of benzoxazole benzenesulfonamide derivatives, a statistically robust model (AAADRR.27) was developed. researchgate.netchemijournal.com The model demonstrated good statistical predictive ability, which was confirmed through rigorous validation. researchgate.net High agreement between experimental and predicted inhibitory values for an external test set indicates the good quality and predictive power of the derived QSAR model. nih.govresearchgate.net Such validated models are powerful tools for the virtual screening of compound libraries to identify new potential inhibitors and for guiding the synthesis of more potent analogues. chemijournal.com

| Parameter | Value | Description |

|---|---|---|

| Model Name | AAADRR.27 | Pharmacophore-based 3-D QSAR model for benzoxazole benzenesulfonamides. chemijournal.com |

| R² (Coefficient of Determination) | 0.9686 | Indicates the goodness of fit of the model for the training set. chemijournal.com |

| Q² (Cross-validated R²) | 0.7203 | Measures the predictive ability of the model through internal validation. chemijournal.com |

| Pearson-R | 0.791 | Correlation coefficient for the test set, indicating external predictive power. chemijournal.com |

| PLS Factors | 4 | Number of partial least squares factors used in the model generation. chemijournal.com |

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties and chemical reactivity of complex organic molecules, including this compound. By calculating the electron density of a molecule, DFT methods can accurately predict its geometry, electronic structure, and various reactivity descriptors. These calculations provide fundamental insights into the molecule's behavior at the quantum level, guiding further experimental studies and rational drug design.

A key aspect of DFT analysis involves the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.com For benzoxazole and sulfonamide derivatives, DFT calculations are routinely used to determine these values, which are crucial for predicting their interaction with biological targets. mdpi.com

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative potential, typically colored red) and electron-poor (electropositive potential, colored blue). nih.gov These maps are invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov For this compound, the MESP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the benzoxazole ring, indicating sites prone to interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential, marking them as likely hydrogen bond donor sites. mdpi.comnih.gov

The table below summarizes key electronic properties that can be determined for this compound using DFT calculations, based on typical findings for analogous structures. mdpi.comnih.gov

| Calculated Property | Description | Significance in Drug Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. irjweb.com |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as I ≈ -EHOMO. | Relates to the molecule's tendency to undergo oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as A ≈ -ELUMO. | Relates to the molecule's tendency to undergo reduction. |

| Global Hardness (η) | A measure of the molecule's resistance to charge transfer. Calculated as η = (I - A) / 2. | "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. irjweb.com |

| Electronegativity (χ) | The ability of the molecule to attract electrons. Calculated as χ = (I + A) / 2. | Provides insight into the overall electronic character of the molecule. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. Calculated as ω = χ² / (2η). | Quantifies the molecule's ability to act as an electrophile. nih.gov |

This interactive table provides an overview of parameters derivable from DFT calculations.

Virtual Screening Approaches for Identification of Novel Scaffolds and Lead Optimization

The this compound scaffold serves as a valuable starting point for drug discovery campaigns, utilizing computational techniques like virtual screening to identify novel derivatives with enhanced biological activity. Virtual screening allows for the rapid, cost-effective evaluation of large chemical libraries against a specific biological target, prioritizing a smaller, more manageable set of compounds for experimental testing.

One common approach is structure-based virtual screening, which relies on the three-dimensional structure of the target protein. Molecular docking is a key technique in this approach, where computational algorithms predict the preferred orientation and binding affinity of a ligand within the active site of a receptor. researchgate.net For instance, derivatives of the this compound scaffold can be docked into the active site of a target enzyme, such as a kinase or protease, to predict their inhibitory potential. The docking scores, which estimate the binding free energy, are used to rank the compounds, and those with the most favorable scores are selected for synthesis and biological evaluation. nih.gov This methodology has been successfully applied to identify novel inhibitors from libraries of sulfonamide and benzoxazole-containing compounds. nih.govnih.gov

Another powerful technique is ligand-based virtual screening, which is employed when the 3D structure of the target is unknown. This method uses the chemical structure of known active compounds to identify others that are likely to be active. Pharmacophore modeling is a central component of this approach. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target receptor. A pharmacophore model could be developed based on the this compound core, and this model would then be used to search 3D chemical databases for other molecules that match these features. nih.gov

The process of lead optimization involves modifying a promising "hit" compound from an initial screen to improve its potency, selectivity, and pharmacokinetic properties. usp.br Computational tools are integral to this process. For example, once a hit containing the benzoxazole-sulfonamide scaffold is identified, chemists can computationally explore various substitutions on the benzoxazole ring or the sulfonamide group. DFT calculations can predict how these modifications will affect the electronic properties and reactivity of the molecule, while molecular docking can forecast the impact on binding affinity to the target. researchgate.netdndi.org This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the development of potent and selective drug candidates.

The table below outlines a typical workflow for a virtual screening and lead optimization campaign centered on the this compound scaffold.

| Phase | Technique | Objective | Outcome |

| 1. Preparation | Target Selection & Library Design | Identify a biological target and create a virtual library of compounds based on the core scaffold. | A validated target structure and a diverse library of virtual derivatives. |

| 2. Hit Identification | Molecular Docking or Pharmacophore Screening | Screen the virtual library to identify compounds predicted to bind effectively to the target. | A ranked list of "hit" compounds with high predicted affinity. |

| 3. Hit Validation | In Vitro Assays | Synthesize and experimentally test the top-ranked hits to confirm biological activity. | Experimentally confirmed active compounds ("validated hits"). |

| 4. Lead Optimization | Structure-Activity Relationship (SAR) Studies | Systematically modify the validated hits to improve potency, selectivity, and ADMET properties, guided by computational modeling. | A "lead" compound with improved drug-like properties. usp.br |

| 5. Preclinical Development | In Vivo Testing | Evaluate the lead compound in animal models for efficacy and safety. | A preclinical candidate ready for further development. |

This interactive table illustrates the key stages of a computational drug discovery campaign.

Advanced Applications and Research in Chemical Biology

Development and Utilization of 2-Amino-1,3-benzoxazole-5-sulfonamide as Chemical Probes for Biological Systems

The inherent fluorescence of the benzoxazole (B165842) ring system makes it an attractive platform for the design of chemical probes. The strategic placement of the sulfonamide group on this scaffold allows for the fine-tuning of its photophysical properties and provides a handle for targeted interactions within biological systems. While research on the specific this compound isomer as a probe is emerging, the broader class of 2-aminobenzoxazole (B146116) sulfonamides has shown significant promise.

Derivatives of this scaffold are being developed as fluorescent probes for bioimaging, a critical tool for visualizing and understanding complex biological processes in real-time. nih.gov The sulfonamide group can act as an electron-donating moiety, influencing the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism for designing fluorescent sensors. nih.gov

One area of application is in the development of near-infrared (NIR) fluorescent probes. NIR probes are particularly valuable for in vivo imaging due to the minimal auto-fluorescence of biological tissues in this spectral region, allowing for deeper tissue penetration and higher signal-to-noise ratios. nih.gov Research on related structures, such as benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups at the 5-amino position, has demonstrated their potential for specific staining of cellular organelles like the vacuole membrane and the endoplasmic reticulum. nih.gov The addition of the sulfonamide group to these complex heterocyclic systems was found to enhance their specificity for these cellular targets. nih.gov

The development of these probes often involves modifying the core 2-aminobenzoxazole sulfonamide structure to include specific recognition elements for the target biomolecule or cellular environment. This can lead to "turn-on" or "turn-off" fluorescence responses upon binding, enabling the detection and quantification of specific analytes.

Table 1: Examples of 2-Aminobenzoxazole Sulfonamide Derivatives and Their Potential as Chemical Probes

| Derivative Class | Target Application | Key Features |

| Benzo[a]phenoxazinium-sulfonamides | Organelle-specific imaging (e.g., vacuole, endoplasmic reticulum) | NIR fluorescence, enhanced specificity due to the sulfonamide group. nih.gov |

| Naphthalimide-sulfonamide conjugates | Tumor-targeting fluorescent imaging | Good green fluorescent images in melanoma cells with low cytotoxicity. |

Integration into Multi-component Hybrid Molecular Systems for Synergistic Effects

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a novel mechanism of action. This approach aims to achieve synergistic effects, where the combined activity is greater than the sum of the individual components. The this compound scaffold is an attractive component for such hybrid systems due to its established biological activities, including antimicrobial and anticancer properties. nih.govnih.gov

By linking the 2-aminobenzoxazole sulfonamide moiety with other bioactive molecules, researchers can develop multi-target agents that can overcome drug resistance, improve efficacy, and reduce side effects. For instance, the synergistic effect between certain small molecules and conventional antibiotics has been shown to be effective against drug-resistant bacteria. nih.gov While specific examples involving this compound are still under active investigation, the principle has been demonstrated with related heterocyclic structures.

One strategy involves creating conjugates of benzoxazoles with other pharmacologically active groups. For example, novel 2-thioacetamide linked benzoxazole-benzamide conjugates have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov These hybrid molecules are designed to interact with multiple binding sites on their target protein or to affect different pathways involved in disease progression.

Table 2: Conceptual Examples of Hybrid Molecular Systems Incorporating the 2-Aminobenzoxazole Sulfonamide Scaffold

| Hybrid System Component 1 | Hybrid System Component 2 | Potential Synergistic Effect | Therapeutic Area |

| 2-Aminobenzoxazole sulfonamide | Quinolone antibiotic | Enhanced antibacterial activity against resistant strains. | Infectious Diseases |

| 2-Aminobenzoxazole sulfonamide | Kinase inhibitor | Dual inhibition of signaling pathways in cancer cells. | Oncology |

| 2-Aminobenzoxazole sulfonamide | 2-Aminoimidazole derivative | Disruption of bacterial biofilms and increased antibiotic susceptibility. nih.gov | Infectious Diseases |

The synthesis of these complex hybrid molecules often requires multi-step synthetic routes and careful characterization to confirm their structure and purity. nih.govdergipark.org.tr The ultimate goal is to develop novel therapeutic agents with improved clinical outcomes.

Future Research Directions and Translational Perspectives

Exploration of Novel and Efficient Synthetic Routes for Complex Analogues

The development of novel therapeutic agents based on the 2-amino-1,3-benzoxazole-5-sulfonamide core is contingent upon the availability of versatile and efficient synthetic methodologies. While traditional methods for benzoxazole (B165842) synthesis, such as the condensation of 2-aminophenols with various carbonyl compounds, are well-established, future research should focus on creating more complex and diverse analogues. rsc.org

Future synthetic explorations should aim to:

Develop Greener Methodologies: Environmentally benign synthesis is a growing priority. Research into catalysts like fly ash or iodine-mediated oxidative cyclodesulfurization, which offer good yields and are environmentally friendly, should be expanded for the synthesis of sulfonamide derivatives. nih.gov

One-Pot Procedures: The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single vessel, can significantly improve efficiency and reduce waste. rsc.org Methodologies that combine the formation of the benzoxazole ring with the introduction of the sulfonamide group or other complex substituents would be highly valuable.

Modular and Versatile Approaches: Synthetic routes that allow for the easy introduction of a wide range of functional groups at various positions of the benzoxazole and sulfonamide moieties are crucial for building extensive libraries of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov A modular two-step synthesis approach, for instance, has been successfully applied to related sulfur-containing compounds and could be adapted for sulfondiimidamides, the double aza-variants of sulfonamides. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages |

| Green Catalysis | Use of environmentally friendly catalysts (e.g., fly ash). nih.gov | Reduced environmental impact, potentially lower cost. nih.gov |

| One-Pot Synthesis | Multiple reaction steps in a single reaction vessel. rsc.org | Increased efficiency, reduced waste and purification steps. rsc.org |

| Modular Approaches | Stepwise construction allowing for diverse functionalization. nih.gov | Facilitates the generation of large compound libraries for SAR studies. nih.govnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. rsc.org | Shorter reaction times, often higher yields. rsc.org |

Identification and Validation of New Biological Targets for Therapeutic Intervention

Analogues of this compound have been shown to interact with a variety of biological targets, leading to diverse pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities. researchgate.net A key future direction is the systematic identification and validation of novel molecular targets to expand the therapeutic applications of this scaffold.

Promising areas for target identification include:

Kinase Inhibition: Several benzoxazole derivatives have demonstrated potent inhibitory activity against various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov Future research should involve large-scale screening of benzoxazole-sulfonamide libraries against a broad panel of kinases to identify novel and selective inhibitors for cancer and other diseases.

Carbonic Anhydrase Isoforms: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), and different isoforms are implicated in various diseases, including glaucoma, epilepsy, and cancer. nih.govmdpi.com Investigating the inhibitory profile of this compound and its analogues against a wide range of human CA isoforms could lead to the development of isoform-selective inhibitors with improved efficacy and reduced side effects. nih.govdoaj.org

Enzyme Inhibition in Metabolic Diseases: The discovery of benzoxazole-based sulfonamide hybrids as potent inhibitors of α-amylase and α-glucosidase suggests their potential in managing diabetes. researchgate.net Screening against other key enzymes in metabolic pathways could uncover new therapeutic opportunities.

Antimicrobial Targets: While the classic target for sulfonamides is dihydropteroate (B1496061) synthetase, the increasing prevalence of antibiotic resistance necessitates the search for new microbial targets. drugbank.com Molecular docking studies have suggested that Staphylococcus aureus methionyl-tRNA synthetase could be a potential target for some benzoxazole derivatives. nih.gov

| Potential Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | VEGFR-2, other tyrosine kinases. nih.govnih.gov | Cancer, Angiogenesis-related diseases. nih.gov |

| Carbonic Anhydrases | CA I, II, IX, XII. nih.govmdpi.com | Glaucoma, Epilepsy, Cancer. nih.govmdpi.com |

| Metabolic Enzymes | α-amylase, α-glucosidase. researchgate.net | Diabetes Mellitus. researchgate.net |

| Antimicrobial Enzymes | Dihydropteroate synthetase, Methionyl-tRNA synthetase. drugbank.comnih.gov | Infectious Diseases. drugbank.comnih.gov |

| Toll-like Receptors | TLR9. nih.gov | Inflammatory Disorders. nih.gov |

Deeper Mechanistic Studies at the Molecular and Cellular Level

A thorough understanding of the mechanism of action at both the molecular and cellular levels is crucial for the rational design of improved therapeutic agents. While the general mechanisms for some activities of sulfonamides are known, deeper investigations are required for the specific this compound scaffold.

Future mechanistic studies should focus on:

Molecular Binding Interactions: Utilizing techniques such as X-ray crystallography and computational molecular docking to elucidate the precise binding modes of these compounds with their target proteins. nih.govnih.gov This information is invaluable for understanding the basis of their activity and for designing analogues with enhanced affinity and selectivity.

Cellular Pathway Analysis: Investigating the downstream cellular effects of target engagement. For instance, in the context of anticancer activity, studies should explore the induction of apoptosis, cell cycle arrest, and the modulation of specific signaling pathways. nih.govtandfonline.com Research has shown that some benzoxazole derivatives can induce apoptosis by inhibiting the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govtandfonline.com

Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as drugs. Future studies should focus on how structural modifications affect these properties to optimize their in vivo behavior. dergipark.org.tr

Strategic Design and Development of Next-Generation Analogues with Enhanced Specificity

The ultimate goal of future research in this area is the strategic design and development of next-generation analogues of this compound with enhanced potency, selectivity, and drug-like properties. This will be achieved by integrating the knowledge gained from synthetic, target identification, and mechanistic studies.

Key strategies for the development of next-generation analogues include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the impact on biological activity is a cornerstone of drug discovery. nih.govopenaccesspub.org Comprehensive SAR studies will help to identify the key structural features required for potent and selective activity against specific targets. nih.govrsc.org

Pharmacophore-Based Design: For targets where structural information is available, such as VEGFR-2, new analogues can be designed to fit the known pharmacophoric features of potent inhibitors. nih.govresearchgate.net This involves strategically placing functional groups to maximize interactions with the target's binding site.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. This can be a powerful strategy for developing novel chemical matter.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores known to have desirable biological activities can lead to hybrid molecules with dual or enhanced modes of action. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective treatments for a range of human diseases.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1,3-benzoxazole-5-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: A solvent-free reductive amination approach is commonly used for benzoxazole sulfonamide derivatives. For example, intermediate synthesis involves reacting methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute alcohol for 4 hours, monitored by TLC (Chloroform:Methanol, 7:3 ratio) . Key factors affecting yield include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Absolute ethanol | Minimizes side reactions |

| Temperature | Reflux (~78°C) | Ensures complete hydrazide formation |

| Reaction Time | 4 hours | Balances conversion and degradation |

Variations in stoichiometry (e.g., 1.2 eq hydrazine hydrate) and purification methods (ice-water precipitation) are critical for reproducibility .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- HPLC Analysis : Use C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% TFA) to resolve sulfonamide analogs. Retention times and peak symmetry indicate purity .

- NMR Spectroscopy : H NMR (DMSO-d6) should show characteristic peaks: NH (~6.5 ppm), aromatic protons (7.0–8.5 ppm), and sulfonamide SO (absent in IR but confirmed via C NMR) .

- Melting Point : Compare observed mp (e.g., 181–184°C for analogs) with literature values to detect impurities .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer: Store the compound in airtight, light-resistant containers at –20°C to prevent hydrolysis of the sulfonamide group. Stability studies suggest:

- Thermal Degradation : >5% decomposition after 6 months at 25°C .

- Moisture Sensitivity : Hygroscopicity necessitates desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., COX-2 or carbonic anhydrase). Key steps:

Protein Preparation : Retrieve PDB structures (e.g., 5KIR for COX-2) and remove water/ligands.

Ligand Optimization : Generate 3D conformers of the sulfonamide derivative using Gaussian09 (B3LYP/6-31G* basis set).

Docking Parameters : Grid box centered on the active site, 20 runs per ligand.

Results correlate binding affinity (ΔG) with experimental IC values. For example, derivatives with electron-withdrawing substituents show enhanced COX-2 inhibition .

Q. What strategies resolve contradictions in reported biological activity data for benzoxazole sulfonamides?

Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Mitigation approaches:

- Standardized Assays : Use USP reference standards (e.g., Dorzolamide Related Compound B) to calibrate activity measurements .

- Meta-Analysis : Pool data from multiple studies (e.g., IC ranges for carbonic anhydrase inhibition) and apply ANOVA to identify outliers .

- SAR Studies : Systematically vary substituents (e.g., Cl, F, CH) to isolate electronic vs. steric effects .

Q. How can AI-driven tools optimize reaction pathways for synthesizing this compound analogs?

Methodological Answer: Implement platforms like COMSOL Multiphysics for reaction simulation:

- Parameter Screening : Use factorial design to test variables (temperature, catalyst loading) and predict optimal conditions via machine learning .

- Real-Time Adjustments : Integrate IoT sensors for in-situ monitoring of pH and temperature, enabling adaptive control .

Example AI workflow:

Train a neural network on historical reaction data.

Predict yield for untested conditions (e.g., 85% yield at 70°C with 0.5 mol% catalyst).

Q. What advanced analytical methods detect trace impurities in this compound?

Methodological Answer:

Q. How do researchers design multifunctional benzoxazole sulfonamide hybrids for dual-target therapies?

Methodological Answer: Link this compound to pharmacophores (e.g., triazoles or quinoxalines) via Suzuki coupling or click chemistry. Example:

Synthesize a triazole-sulfonamide hybrid via Cu(I)-catalyzed azide-alkyne cycloaddition.

Evaluate dual inhibition of EGFR and VEGFR-2 via kinase assays .

Key design considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.